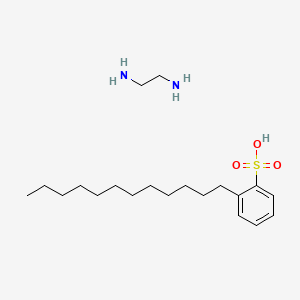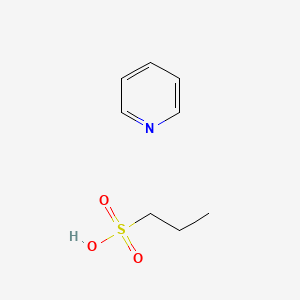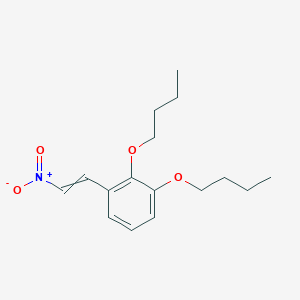
1,2-Dibutoxy-3-(2-nitroethenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibutoxy-3-(2-nitroethenyl)benzene is an organic compound with the molecular formula C14H21NO4 It is a derivative of benzene, featuring two butoxy groups and a nitroethenyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibutoxy-3-(2-nitroethenyl)benzene typically involves the nitration of a precursor compound followed by the introduction of butoxy groups. One common method involves the reaction of 1,2-dibutoxybenzene with nitroethene under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dibutoxy-3-(2-nitroethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or alkoxide ions can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is often a nitrobenzene derivative.
Reduction: The major product is an amine derivative of the original compound.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the butoxy groups with other functional groups.
Wissenschaftliche Forschungsanwendungen
1,2-Dibutoxy-3-(2-nitroethenyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving the interaction of nitro compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-Dibutoxy-3-(2-nitroethenyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the butoxy groups can influence the compound’s solubility and reactivity. The pathways involved may include electron transfer processes and nucleophilic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dimethoxy-3-(2-nitroethenyl)benzene: Similar structure but with methoxy groups instead of butoxy groups.
1,2-Dibutoxybenzene: Lacks the nitroethenyl group, making it less reactive in certain chemical reactions.
3-Nitro-1,2-dibutoxybenzene: Similar but with the nitro group directly attached to the benzene ring.
Uniqueness
1,2-Dibutoxy-3-(2-nitroethenyl)benzene is unique due to the presence of both butoxy and nitroethenyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking one of these functional groups.
Eigenschaften
CAS-Nummer |
65713-33-9 |
|---|---|
Molekularformel |
C16H23NO4 |
Molekulargewicht |
293.36 g/mol |
IUPAC-Name |
1,2-dibutoxy-3-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C16H23NO4/c1-3-5-12-20-15-9-7-8-14(10-11-17(18)19)16(15)21-13-6-4-2/h7-11H,3-6,12-13H2,1-2H3 |
InChI-Schlüssel |
AKOPGWFMMKKZQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=CC(=C1OCCCC)C=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-2,2-dimethyl-3,4-dihydro-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14479869.png)
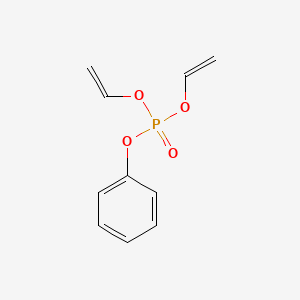
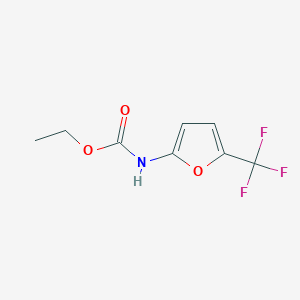
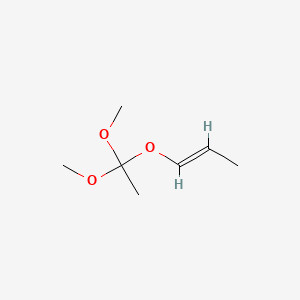
![N-[2-(4-Methylphenyl)-6-phenyl-4H-pyran-4-ylidene]hydroxylamine](/img/structure/B14479886.png)


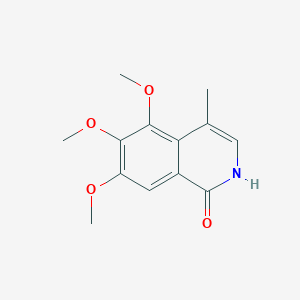
![2-[(2-Methoxyphenyl)methyl]naphthalene](/img/structure/B14479906.png)

